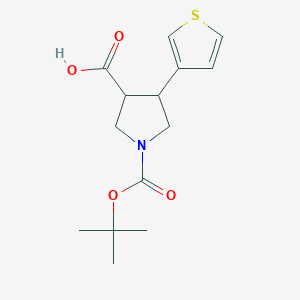

Boc-(inverted exclamation markA)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid

Overview

Description

The compound Boc-(¡A)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid is a derivative of Boc-pyrrolidine, where Boc stands for tert-butoxycarbonyl, a common protecting group in organic synthesis. This compound is related to pyrrolidine-based structures that have been studied for their potential use in asymmetric synthesis and as intermediates in the preparation of various pharmaceutical agents.

Synthesis Analysis

The synthesis of related Boc-pyrrolidine derivatives has been achieved through asymmetric deprotonation using s-BuLi/(-)-sparteine, which provides high enantioselectivity for the production of (S)-2-aryl-Boc-pyrrolidines . This method has been shown to be solvent-dependent and yields products with high enantiomeric excesses. Although the specific compound is not directly mentioned, the synthesis of 2-thienyl analogs has been reported, which suggests that similar methods could potentially be applied to synthesize Boc-(¡A)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of Boc-pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The Boc group serves as a protecting group for the nitrogen, which can be removed under acidic conditions. The 3-thienyl substituent indicates the presence of a thiophene ring, which is a sulfur-containing heterocycle known to impart unique electronic properties to molecules .

Chemical Reactions Analysis

Boc-pyrrolidine derivatives can undergo various chemical reactions, including deprotection of the Boc group to reveal the free amine, which can then participate in further synthetic transformations. The presence of carboxylic acid functionality allows for the formation of esters, amides, and other derivatives. The thiophene ring can also engage in electrophilic aromatic substitution reactions due to its electron-rich nature .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Boc-(¡A)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid are not provided, related compounds such as Boc-pyrrolidines generally exhibit properties influenced by their functional groups. The Boc group increases steric bulk and can affect the solubility and reactivity of the compound. The carboxylic acid group contributes to the acidity and potential for hydrogen bonding, impacting solubility and melting point. The thiophene ring can contribute to the compound's electronic properties, potentially affecting its UV/Vis absorption and fluorescence characteristics .

Relevant Case Studies

Although no direct case studies involving Boc-(¡A)-trans-4-(3-thienyl)-pyrrolidine-3-carboxylic acid are cited, related Boc-pyrrolidine compounds have been used in the synthesis of metalloproteinase inhibitors and antibacterial agents . These studies demonstrate the utility of Boc-pyrrolidine derivatives in medicinal chemistry and their potential applications in drug development.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .

Mode of Action

It’s known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach .

Biochemical Pathways

It’s known that similar compounds, such as pinacol boronic esters, are involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known that similar compounds, such as pinacol boronic esters, can undergo formal anti-markovnikov alkene hydromethylation, a valuable but unknown transformation .

Action Environment

It’s known that similar compounds, such as pinacol boronic esters, are relatively stable, readily prepared, and generally environmentally benign .

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-6-10(9-4-5-20-8-9)11(7-15)12(16)17/h4-5,8,10-11H,6-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFRPIXMKBJZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B3033123.png)

![Alanine, N-[(5-chloro-2-thienyl)carbonyl]-2-methyl-](/img/structure/B3033125.png)

![2-{(E)-[(3-bromophenyl)imino]methyl}phenol](/img/structure/B3033141.png)